molecular formula C14H15NO B2466456 1-Spiro[2H-indole-3,1'-cyclobutane]-1-ylprop-2-en-1-one CAS No. 2189895-25-6

1-Spiro[2H-indole-3,1'-cyclobutane]-1-ylprop-2-en-1-one

Cat. No. B2466456
CAS RN: 2189895-25-6
M. Wt: 213.28
InChI Key: XLVWGNNXCFTPAD-UHFFFAOYSA-N
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Description

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .


Synthesis Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .


Molecular Structure Analysis

Defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom, spirocycles are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .


Chemical Reactions Analysis

Spirocyclic systems can also be used as synthetic precursors for the production of various types of medicines . For instance, Spirotryprostatin A and Spirotryprostatin B show microtubule assembly inhibition .


Physical And Chemical Properties Analysis

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . Furthermore, they access relatively underexplored chemical space and novel intellectual property (IP) space .

Mechanism of Action

The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems leads to their good affinity to 3D proteins, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects .

Future Directions

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .

properties

IUPAC Name

1-spiro[2H-indole-3,1'-cyclobutane]-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-13(16)15-10-14(8-5-9-14)11-6-3-4-7-12(11)15/h2-4,6-7H,1,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVWGNNXCFTPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2(CCC2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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